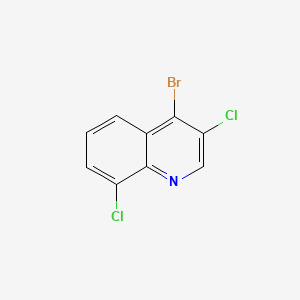

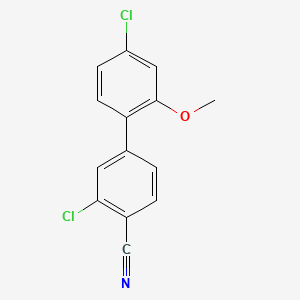

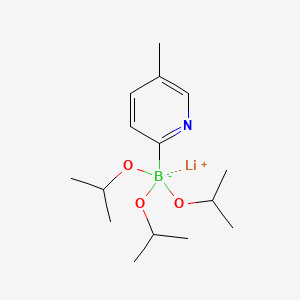

![molecular formula C14H9N3O2S B571887 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1227270-43-0](/img/structure/B571887.png)

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, also known as 1-PPS, is a novel heterocyclic compound with potential applications in the field of medicinal chemistry. It has been used in several research studies to investigate its pharmacological properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile serves as an intermediate in various chemical synthesis processes. It has been used efficiently in sulfonation reactions with chlorosulfonic acid in acetonitrile, leading to the development of a clean protocol for direct synthesis of corresponding sulfonyl chlorides. These intermediates can be transformed into various sulfonamide derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Janosik et al., 2006). Additionally, palladium-catalyzed decarboxylative Suzuki and Heck couplings have been applied to synthesize 2-aryl/alkenyl derivatives of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing its application in cross-coupling reactions to access a variety of structurally diverse molecules (Suresh et al., 2013).

Biological Activity and Applications

Research has also focused on the biological activities of pyrrolo[2,3-b]pyridine scaffolds. New biologically active pyrrolo[2,3-b]pyridine derivatives have been synthesized and characterized, indicating the potential of these compounds in medicinal chemistry and drug design due to their structural properties and biological activities (Sroor, 2019). These findings open avenues for further exploration of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its derivatives in the development of new pharmaceuticals.

Material Science and Optoelectronics

In material science, derivatives of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have been investigated for their structural and optical properties. Studies on pyrazolo pyridine derivatives have reported on their thermal, structural, optical, and diode characteristics, highlighting their potential applications in optoelectronics and as photosensors (Zedan et al., 2020). These investigations demonstrate the compound's utility in the development of new materials with specific electronic and optical properties.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S/c15-10-12-7-6-11-8-9-17(14(11)16-12)20(18,19)13-4-2-1-3-5-13/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXJFIFKDADEBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline](/img/structure/B571807.png)

![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)

![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)